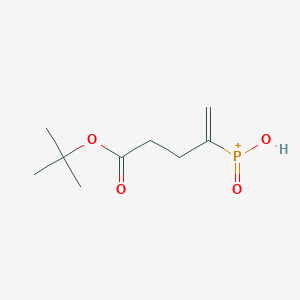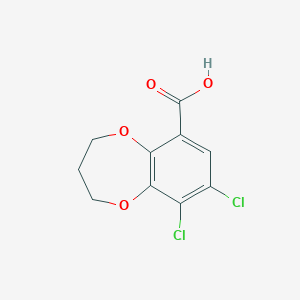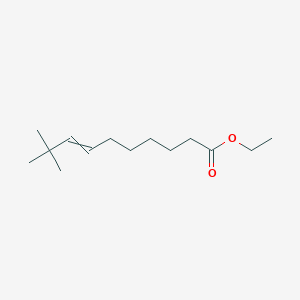![molecular formula C28H24O4 B12532695 2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol CAS No. 678967-07-2](/img/structure/B12532695.png)
2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol is a stilbene-based bisphenol compound. Stilbene derivatives are known for their diverse applications in various fields, including materials science, chemistry, and biology. This compound, in particular, is characterized by its two methoxyphenyl groups attached to an ethene-diyl backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol can be achieved through a high-yielding two-step approach. The first step involves the catalyst-free thermal decarboxylation of cinnamic acids, such as p-coumaric, ferulic, and sinapic acid, by refluxing them in dimethylformamide (DMF) under a nitrogen atmosphere. This process results in the formation of vinyl phenols .
In the second step, the vinyl phenols undergo olefin metathesis using a Grubbs–Hoveyda 2nd generation catalyst. This reaction leads to the direct precipitation of the bisphenols from the reaction mixture. The overall yields for this synthesis are high, with 2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol achieving an 88% yield .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions could enhance the efficiency and scalability of the process. Additionally, the development of more sustainable and cost-effective catalysts could further improve industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol is primarily related to its ability to interact with various molecular targets through its phenolic and methoxy groups. These interactions can lead to the modulation of biological pathways, such as antioxidant activity, by scavenging free radicals and inhibiting oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4,4′-(ethene-1,2-diyl)diphenol: Lacks the methoxy groups, which can affect its reactivity and applications.
(E)-4,4′-(ethene-1,2-diyl)bis(2,6-dimethoxyphenol):
Uniqueness
2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of methoxy groups enhances its solubility in organic solvents and its potential for various chemical modifications, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
678967-07-2 |
|---|---|
Molekularformel |
C28H24O4 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyphenyl)-1,2-bis(2-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C28H24O4/c1-31-25-17-9-5-13-21(25)27(19-11-3-7-15-23(19)29)28(20-12-4-8-16-24(20)30)22-14-6-10-18-26(22)32-2/h3-18,29-30H,1-2H3 |
InChI-Schlüssel |
CKHRBRRGIGQIEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=C(C2=CC=CC=C2O)C3=CC=CC=C3OC)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol](/img/structure/B12532621.png)
![1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B12532624.png)
![2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12532628.png)


![2,2'-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12532646.png)
![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)
![3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12532665.png)
![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)


![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)
![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)

